Methyl 2-(triphenylphosphoranylidene)acetate
Description
The exact mass of the compound Methyl (triphenylphosphoranylidene)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(triphenylphosphoranylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(triphenylphosphoranylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUDYROPUKXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062549 | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2605-67-6 | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbomethoxymethylene triphenylphosphorane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2605-67-6 | |
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| Record name | 2605-67-6 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
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| Record name | Methyl (triphenylphosphoranylidene)acetate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbomethoxymethylene triphenylphosphorane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9MZ753Q8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 2-(triphenylphosphoranylidene)acetate safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Methyl 2-(triphenylphosphoranylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 2-(triphenylphosphoranylidene)acetate is a cornerstone reagent in modern organic synthesis, primarily utilized for the Wittig reaction to construct carbon-carbon double bonds.[1] Its stability and ease of handling have made it a favored choice in both academic and industrial laboratories, including in the development of pharmaceuticals and agrochemicals.[2] However, as with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for Methyl 2-(triphenylphosphoranylidene)acetate, grounded in authoritative safety data and practical laboratory experience.
Hazard Identification and Risk Assessment
Methyl 2-(triphenylphosphoranylidene)acetate is a white to off-white powder that is stable under normal temperatures and pressures.[3][4] However, it is classified as a hazardous substance and presents several potential health effects upon exposure. The primary hazards are irritation to the eyes, skin, and respiratory system.[5][6] Some sources also indicate that it may be toxic if swallowed.[4][5] The toxicological properties of this material have not been fully investigated, which necessitates a cautious approach to its handling.[3]
A thorough risk assessment should be conducted before any new experimental protocol involving this reagent is undertaken. This assessment should consider the quantity of the reagent being used, the nature of the reaction (e.g., potential for exothermic events), and the specific laboratory environment.
Table 1: Hazard Summary
| Hazard Type | Description |
| Eye Irritation | May cause serious eye irritation.[6] |
| Skin Irritation | May cause skin irritation.[6] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[3][5] |
| Ingestion | May cause irritation of the digestive tract and is considered toxic if swallowed.[3][4][5] |
| Chronic Effects | No information found.[3] |
Engineering Controls: The First Line of Defense
Proper engineering controls are essential to minimize exposure to Methyl 2-(triphenylphosphoranylidene)acetate. All handling of the solid reagent should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6] This is crucial to prevent the inhalation of any airborne dust particles.
Facilities that store or utilize this material should be equipped with an eyewash station and a safety shower in case of accidental exposure.[3]
Personal Protective Equipment (PPE): Essential for Direct Handling
The use of appropriate personal protective equipment is mandatory when handling Methyl 2-(triphenylphosphoranylidene)acetate.[7] The following PPE should be worn at all times:
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield that meets ANSI Z.87.1 standards.[3][7] | To protect the eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile or neoprene gloves.[8][9] | To prevent skin contact and irritation. Gloves should be inspected for tears or punctures before each use. |
| Body Protection | A chemical-resistant lab coat.[8][10] | To protect clothing and skin from contamination. |
| Respiratory Protection | A respirator may be required if workplace conditions warrant it, following a proper respiratory protection program.[3] | To prevent inhalation of dust, especially when handling large quantities or in poorly ventilated areas. |
Chemical Properties and Stability
Understanding the chemical properties and stability of Methyl 2-(triphenylphosphoranylidene)acetate is crucial for its safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₉O₂P[3] |
| Molecular Weight | 334.34 g/mol [3] |
| Appearance | White to off-white powder[3][4] |
| Melting Point | 164-169 °C[3] |
| Solubility | Insoluble in water[4][5] |
| Stability | Stable under normal temperatures and pressures, but is air-sensitive.[1][6] |
This reagent is incompatible with strong oxidizing agents.[3][6] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][6]
Safe Handling Protocol
The following step-by-step protocol should be followed for the safe handling of Methyl 2-(triphenylphosphoranylidene)acetate in a laboratory setting.
Experimental Protocol: Weighing and Transfer of Solid Reagent
-
Preparation: Before handling the reagent, ensure you are wearing the appropriate PPE as outlined in Table 2. The work area within the chemical fume hood should be clean and uncluttered.
-
Inert Atmosphere: Since the reagent is air-sensitive, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to air and moisture.[6]
-
Weighing:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully transfer the desired amount of the solid reagent from its storage container to the weighing boat using a clean spatula.
-
Minimize the generation of dust during this process.[3]
-
Record the exact weight of the reagent.
-
-
Transfer to Reaction Vessel:
-
Carefully add the weighed reagent to the reaction vessel. A powder funnel can be used to prevent spillage.
-
If any of the solid adheres to the weighing boat, it can be rinsed with a small amount of the reaction solvent and added to the vessel.
-
-
Cleanup:
-
Immediately clean any spills on the balance or in the fume hood as described in Section 7.
-
Dispose of the weighing boat and any contaminated materials in the designated solid waste container.
-
Wash hands thoroughly after handling.[3]
-
Caption: Workflow for Safe Handling of Methyl 2-(triphenylphosphoranylidene)acetate.
Storage Requirements
Proper storage is critical to maintain the stability and reactivity of Methyl 2-(triphenylphosphoranylidene)acetate.
-
Container: Store in a tightly closed container.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen.[1][6]
-
Temperature: Store in a cool, dry, well-ventilated area.[3] For long-term storage, refrigeration is recommended.[6] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[11]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Accidental Release and Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
-
Avoid Dust: Avoid generating dusty conditions during cleanup.[3]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Decision Tree for Spill Response.
First Aid Measures
In case of exposure, immediate medical attention is required.[3][6]
Table 4: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Waste Disposal
All waste containing Methyl 2-(triphenylphosphoranylidene)acetate must be treated as hazardous waste.
-
Containers: Collect all waste material in a clearly labeled, sealed container.
-
Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][12] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
Conclusion
Methyl 2-(triphenylphosphoranylidene)acetate is an invaluable tool in synthetic chemistry. By understanding its hazards and adhering to the safety protocols outlined in this guide, researchers can handle this reagent with confidence, ensuring a safe laboratory environment for themselves and their colleagues. A proactive approach to safety, including thorough planning and the consistent use of engineering controls and personal protective equipment, is the key to mitigating the risks associated with this and all chemical reagents.
References
-
Material Safety Data Sheet - Methyl (triphenylphosphoranylidene)acetate, 98%. Cole-Parmer.
-
Methyl (triphenylphosphoranylidene)acetate 2605-67-6 wiki. Guidechem.
-
Methyl 2-(triphenylphosphoranylidene)acetate | Biochemical Reagent. MedChemExpress.
-
Methyl (triphenylphosphoranylidene)acetate. ChemBK.
-
SAFETY DATA SHEET - Methyl (triphenylphosphoranylidene)acetate. Fisher Scientific.
-
SAFETY DATA SHEET - Ethyl (triphenylphosphoranylidene) acetate. MedChemExpress.
-
SAFETY DATA SHEET - Methyl (Triphenylphosphoranylidene)acetate. TCI Chemicals.
-
SAFETY DATA SHEET - Benzyl (triphenylphosphoranylidene)acetate. Fisher Scientific.
-
Methyl (triphenylphosphoranylidene)acetate. Chem-Impex.
-
Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | C21H19O2P | CID 17453. PubChem.
-
Methyl (triphenylphosphoranylidene)acetate 98 2605-67-6. Sigma-Aldrich.
-
Proper Protective Equipment. Chemistry LibreTexts.
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine Environmental Health & Safety.
-
5 Types of PPE for Hazardous Chemicals. Hazmat School.
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Lab Safety Equipment & PPE. ChemTalk.
-
2605-67-6, Methyl (triphenylphosphoranylidene)acetate Formula. ECHEMI.
-
Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize.
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Methodological & Application
Application Note: Stereoselectivity of the Wittig Reaction with Stabilized Ylides
Executive Summary
The Wittig reaction remains a cornerstone of olefin synthesis, yet the stereochemical outcome is heavily dependent on the nature of the ylide. While non-stabilized ylides typically yield (Z)-alkenes, stabilized ylides (bearing electron-withdrawing groups like esters, ketones, or nitriles) are the gold standard for generating (E)-alkenes (trans-isomers).[1][2]
This guide provides a rigorous mechanistic framework and validated protocols to maximize (E)-selectivity. It challenges the classical "reversible betaine" dogma with modern mechanistic insights (Vedejs models) and offers practical solutions for the most common bottleneck: the removal of triphenylphosphine oxide (TPPO).
Mechanistic Insight: The Origin of (E)-Selectivity
Beyond Thermodynamic Control
Historically, the high (E)-selectivity of stabilized ylides was attributed to the reversibility of the betaine intermediate, allowing the system to equilibrate to the thermodynamically stable (E)-product. However, extensive studies by Maryanoff, Reitz, and Vedejs suggest that for many systems, the reaction is under kinetic control , even for stabilized ylides.
The selectivity arises from the geometry of the transition state (TS) leading to the oxaphosphetane intermediate.
-
Stabilized Ylides: React later along the reaction coordinate (Hammond Postulate). The transition state is more "product-like."[3]
-
Dipole Minimization: The dominant factor is the minimization of dipole-dipole interactions between the ylide's electron-withdrawing group (EWG) and the aldehyde carbonyl. This favors a planar transition state where substituents are anti-periplanar, leading directly to the (E)-alkene.
Pathway Visualization
The following diagram illustrates the bifurcation between (E) and (Z) pathways. Note that for stabilized ylides, the anti-oxaphosphetane pathway is significantly lower in energy due to steric and electronic factors.
Figure 1: Reaction coordinate showing the kinetic preference for the Anti-Oxaphosphetane pathway in stabilized ylide systems.
Critical Parameters for Optimization
To ensure high (E)-selectivity (>95:5), specific experimental conditions must be maintained.
Solvent Selection
Solvent polarity plays a dual role: it affects the solubility of reagents and the stability of the transition states.[4]
-
Non-polar Aprotic (Best for E): DCM, Toluene, Benzene. These solvents destabilize the charge-separated transition states, enhancing the dipole-minimization effect that favors the trans-isomer.
-
Polar Protic (Avoid): Methanol or Ethanol can stabilize the cis-transition state via hydrogen bonding, eroding stereoselectivity.
-
Lithium Salts (Critical Warning): Unlike HWE reactions where Li salts can be beneficial, in Wittig reactions with stabilized ylides, Li+ ions can coordinate to the betaine oxygen, preventing clean elimination or altering the TS geometry. "Salt-free" conditions generally yield higher (E)-selectivity.
Comparative Data: Solvent Effects
Typical E/Z ratios for the reaction of Ph3P=CHCO2Et with Benzaldehyde:
| Solvent | Temperature | Additive | E:Z Ratio | Yield |
| DCM | 25°C | None | 96 : 4 | 92% |
| Toluene | Reflux | None | 98 : 2 | 95% |
| Methanol | 25°C | None | 85 : 15 | 88% |
| THF | 25°C | LiBr (1 eq) | 70 : 30 | 90% |
| Water | 25°C | NaHCO3 | 95 : 5 | 85% |
Experimental Protocols
Protocol A: Standard High-Selectivity Synthesis (DCM/Toluene)
Best for: Valuable substrates requiring maximum (E)-purity.
Reagents:
-
Aldehyde (1.0 equiv)
-
Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 - 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene [0.1 M - 0.5 M]
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Add the stabilized ylide to the flask and dissolve in the chosen solvent (DCM for ambient temp; Toluene if reflux is needed for sterically hindered substrates).
-
Addition: Add the aldehyde (neat or as a concentrated solution) dropwise to the ylide solution.
-
Note: Unlike non-stabilized ylides, stabilized ylides are stable in air/moisture, but inert atmosphere ensures reproducibility.
-
-
Reaction: Stir at room temperature (DCM) or reflux (Toluene) for 4–12 hours. Monitor by TLC or LCMS.
-
Workup (TPPO Removal Strategy):
-
Concentrate the reaction mixture to a thick oil.
-
Trituration: Add cold Hexane or Pentane (5–10 mL per mmol). Vigorously stir/sonicate. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.
-
Filter through a sintered glass funnel or a short pad of Celite.
-
Concentrate the filtrate to obtain the crude (E)-alkene.
-
-
Purification: Flash column chromatography (usually Hexane/EtOAc).
Protocol B: "Green" Aqueous Wittig
Best for: Process scale-up or water-soluble aldehydes. Surprisingly high (E)-selectivity.[5]
Reagents:
-
Aldehyde (1.0 equiv)
-
Stabilized Ylide (1.2 equiv)
-
Solvent: Water or Water/Ethanol (9:1)
Procedure:
-
Suspend the aldehyde and ylide in water (concentration ~0.5 M).
-
Stir vigorously at room temperature for 2–6 hours. The reaction is heterogeneous.
-
The product often precipitates or oils out.
-
Extraction: Extract with a minimal amount of Ethyl Acetate or Ether.
-
Purification: Proceed with standard chromatography.
Workflow & Decision Tree
Use the following logic to determine the optimal pathway for your specific substrate.
Figure 2: Decision tree for selecting reaction conditions and workup.
Troubleshooting & Quality Control
Validating Stereochemistry
The definitive method for confirming the (E)-isomer is 1H-NMR spectroscopy .
-
Diagnostic Signal: Look for the vinylic protons.
-
Coupling Constant (J):
-
(E)-alkene: J = 14 – 16 Hz (Large coupling).
-
(Z)-alkene: J = 8 – 11 Hz (Smaller coupling).
-
Common Issues
-
Low Yield: Stabilized ylides are less nucleophilic. If the aldehyde is electron-rich or hindered, switch to Toluene at reflux .
-
Poor Selectivity (High Z content):
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[6] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][6][7] Chemical Reviews, 89(4), 863–927.[6]
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.
-
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259.
-
Byrne, P. A., et al. (2012).[8] A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10, 3531-3537.[8]
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- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
Strategic Protection Architectures for Wittig Olefination of Labile Substrates
Abstract & Strategic Analysis
The Wittig reaction remains the premier method for regiospecific alkene synthesis, yet its application to complex, polyfunctionalized substrates is frequently compromised by the "Basicity Paradox." The generation of non-stabilized phosphonium ylides typically requires strong bases (pKa > 35, e.g., n-BuLi, NaH, KHMDS), creating an environment hostile to base-sensitive functionalities such as esters, epoxides, and acidic protons (alcohols, amines).
This guide delineates a systematic approach to protecting group (PG) engineering, ensuring chemoselectivity. We move beyond simple "blocking" to a pKa-matched protection strategy , where the stability of the masking group is rigorously calibrated against the basicity of the ylide generation system.
The Mechanistic Challenge
The core issue is not merely steric; it is thermodynamic.
-
Proton Quenching: Unprotected acidic protons (pKa 16–25) will instantly protonate the ylide (pKa ~22–35), quenching the reagent and requiring wasteful excess equivalents.
-
Nucleophilic Attack: Strong bases or the ylide itself can attack electrophilic sites (esters
ketones/alcohols) or trigger elimination in halo-alkanes.
Decision Matrix: Protecting Group Selection
The choice of protecting group must be orthogonal to both the ylide generation conditions (High Basicity) and the workup/deprotection conditions (often Acidic or Fluoride-based).
Table 1: PG Stability Profile in Wittig Environments
| Functional Group | Protecting Group | Stability to n-BuLi/NaH | Stability to Ylide | Deprotection | Suitability Rating |
| Alcohol (1°/2°) | TBS (TBDMS) | High | High | TBAF or Mild Acid | Excellent |
| Alcohol | TBDPS | Very High | Very High | TBAF (Slower) | Excellent (Steric) |
| Alcohol | THP (Acetal) | Good | Moderate (Lewis Acid risk) | Mild Acid (PPTS) | Good (if product |
| Alcohol | Benzyl (Bn) | Excellent | Excellent | Hydrogenolysis/DDQ | Poor (Risk of alkene reduction) |
| Amine | Boc | Moderate (Stable to bases, labile to strong nucleophiles) | Good | TFA/HCl | Good |
| Amine | Cbz | Good | Good | Hydrogenolysis | Poor (Alkene reduction risk) |
| Ketone | Dioxolane | Excellent | Excellent | Aqueous Acid | Excellent |
| Carboxylic Acid | Oxazoline | Excellent | Excellent | Acid/Hydrolysis | Advanced |
Visual Strategy: The Decision Tree
The following diagram illustrates the logic flow for selecting the correct strategy based on substrate sensitivity.
Figure 1: Logic flow for selecting protection strategies based on substrate functionality. Blue nodes indicate acidity checks; Red nodes indicate electrophilicity checks.
Application Protocols
Protocol A: The "Fortress" Approach (Silyl Protection)
Scenario: Olefination of a substrate containing a secondary alcohol and a ketone. Objective: Protect alcohol as TBS ether, perform Wittig on ketone, deprotect without isomerizing the new alkene.
Phase 1: Silylation (Self-Validating)
-
Reagents: Dissolve substrate (1.0 equiv) in anhydrous DCM. Add Imidazole (2.5 equiv) followed by TBS-Cl (1.2 equiv).
-
Checkpoint 1 (TLC): Monitor disappearance of polar starting material. If reaction stalls >4h, add DMAP (0.1 equiv) as catalyst.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[1] The silyl ether should run significantly higher (less polar) on silica.
Phase 2: The Wittig Reaction (Standard High-Base)
Reagents: Methyltriphenylphosphonium bromide (MTPPB), NaHMDS (Sodium bis(trimethylsilyl)amide). Note: NaHMDS is preferred over n-BuLi for silyl-protected substrates due to lower nucleophilicity, preventing silicon attack.
-
Ylide Generation:
-
Suspend MTPPB (1.5 equiv) in anhydrous THF at 0°C under Argon.
-
Add NaHMDS (1.4 equiv, 1.0 M in THF) dropwise.
-
Checkpoint 2 (Visual): The suspension must turn bright yellow (formation of the ylide). If milky white, moisture is present; abort and dry reagents.
-
Stir for 45 mins at 0°C.
-
-
Coupling:
-
Cool ylide solution to -78°C (to maximize Z-selectivity if using non-stabilized ylides, though less critical for methylenation).
-
Add TBS-protected substrate (1.0 equiv) in THF dropwise.
-
Warm slowly to Room Temperature (RT) over 4 hours.
-
-
Quench: Add sat. NH4Cl.
-
Purification: Silica gel chromatography.
Phase 3: Chemoselective Deprotection
Critical Consideration: Acidic deprotection (HCl) might migrate the double bond. Fluoride (TBAF) is safer.
-
Dissolve alkene in THF.
-
Add TBAF (1.1 equiv, 1M in THF).
-
Checkpoint 3: Monitor TLC. If reaction is slow, buffer with Acetic Acid (1:1 ratio with TBAF) to prevent basic side-reactions.
Protocol B: The "Boden" Modification (For Base-Sensitive Esters)
Scenario: Substrate contains an aldehyde (target) and a methyl ester (sensitive). Standard BuLi conditions would attack the ester.
Mechanism: Uses Potassium Carbonate (weak base) solubilized by 18-crown-6 ether to generate the ylide in situ without high-energy carbanions.
-
Setup: Flame-dry a flask. Add Phosphonium salt (1.5 equiv), Aldehyde (1.0 equiv), and 18-crown-6 (0.1 equiv).
-
Solvent: Add anhydrous DCM (or THF).
-
Initiation: Add anhydrous K2CO3 (2.0 equiv).
-
Reaction: Reflux for 12–24 hours.
-
Note: This generates the ylide in low steady-state concentrations, reacting immediately with the aldehyde before it can attack the ester.
-
-
Validation: This method avoids protecting the ester entirely.[2][3]
Workflow Visualization
Figure 2: Operational workflow for Protocol A, highlighting critical Quality Control (QC) checkpoints.
Troubleshooting & Expert Tips
-
Problem: Silyl migration.
-
Cause: Under highly basic Wittig conditions (e.g., excess BuLi), a silyl group can migrate from oxygen to the alpha-carbon of the ylide or the formed anion.
-
Solution: Switch to TBDPS (more bulky) or use NaHMDS (less nucleophilic base).
-
-
Problem: Incomplete Ylide Formation.
-
Indicator: Reaction mixture remains white/pale.
-
Fix: Ensure phosphonium salt is dried under high vacuum at 50°C for 4 hours prior to use. Water is the enemy.
-
-
Problem: Alkene Isomerization during Deprotection.
-
Cause: Strong acid (HCl/TFA) can protonate the alkene.
-
Solution: Use buffered TBAF (with AcOH) or HF-Pyridine in excess pyridine.
-
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][4][5] Chemical Reviews, 89(4), 863-927. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3][6][7] (Standard reference for stability charts).
-
Boden, R. M. (1975). "Synthesis of olefins from carbonyl compounds and phosphonium salts in the presence of 18-crown-6." Synthesis, 1975(12), 784. Link
-
Byrne, P. A., & Gilheany, D. G. (2016).[6] "The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis." Chemistry – A European Journal, 22(27), 9140-9154. Link
-
BenchChem. "Silyl Ether Protecting Groups: Stability Guide." Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of Stabilized Wittig Reagents
Welcome to the technical support center dedicated to navigating the complexities of the Wittig reaction, with a specific focus on stabilized ylides. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful olefination reaction. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying chemical principles.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Alkene
Question: My Wittig reaction with a stabilized ylide is resulting in a low yield or complete failure to produce the expected alkene. What are the potential causes and how can I resolve this?
Probable Causes & Solutions:
-
Insufficiently Reactive Carbonyl Compound: Stabilized ylides are less reactive than their non-stabilized counterparts due to the delocalization of the negative charge by the electron-withdrawing group.[1][2] Consequently, they may react poorly or not at all with sterically hindered or electronically deactivated ketones.[3][4]
-
Inappropriate Base Selection: While stabilized ylides are more acidic and can be formed with weaker bases compared to non-stabilized ylides, the choice of base is still crucial.[6] An overly weak base may not fully deprotonate the phosphonium salt, leading to a low concentration of the active ylide.
-
Solution: For common stabilized ylides (e.g., those derived from α-haloesters), bases like sodium methoxide (NaOMe) or even aqueous sodium hydroxide (NaOH) can be effective.[6] However, if incomplete ylide formation is suspected, a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF can be used.[7]
-
-
Ylide Decomposition: Stabilized ylides, while more stable than non-stabilized ones, can still be susceptible to hydrolysis and oxidation, especially if the reaction is run for extended periods or not under an inert atmosphere.[3][6]
-
Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents to minimize hydrolysis. It is often best to generate the ylide in situ and add the carbonyl compound shortly after.[6]
-
-
Self-Condensation of the Ylide: If the stabilized ylide itself contains a reactive carbonyl group (e.g., an aldehyde), it can potentially react with another molecule of the ylide, leading to dimerization or polymerization.[8]
-
Solution: This is a substrate-specific issue. If you are designing a synthesis with a bifunctional molecule, consider protecting the aldehyde group before forming the ylide. Alternatively, using a large excess of the other carbonyl reactant and dilute conditions can favor the desired intermolecular reaction over self-condensation.[8]
-
Issue 2: Poor (E/Z)-Selectivity or Formation of the Undesired Isomer
Question: My reaction with a stabilized ylide is producing a mixture of (E) and (Z) isomers, or predominantly the undesired (Z)-alkene. How can I improve the (E)-selectivity?
Probable Causes & Solutions:
-
Reaction Conditions Not Favoring Thermodynamic Control: Stabilized Wittig reactions typically favor the formation of the more thermodynamically stable (E)-alkene because the initial steps are reversible, allowing for equilibration to the anti-oxaphosphetane intermediate.[1][9] However, certain conditions can interfere with this equilibrium. The presence of lithium salts, for example, can stabilize the betaine intermediate and reduce the reversibility, potentially leading to lower E-selectivity.[10][11]
-
Solution: To enhance (E)-selectivity, consider using sodium- or potassium-based bases (e.g., NaH, NaHMDS, K₂CO₃) instead of lithium-based ones (e.g., n-BuLi).[6][11] Running the reaction at a slightly elevated temperature can also promote the equilibration towards the more stable (E)-product, though this should be done cautiously to avoid decomposition.[1] For certain substrates like α-alkoxyaldehydes, the addition of a catalytic amount of a proton source like benzoic acid has been shown to improve E-selectivity.[12][13]
-
-
Nature of the Ylide and Substrate: While stabilized ylides strongly favor the (E)-product, semi-stabilized ylides (e.g., with an aryl substituent) can often yield mixtures of isomers.[4] The structure of the aldehyde or ketone can also influence the stereochemical outcome.
Experimental Protocol: Improving E-Selectivity in a Stabilized Wittig Reaction
This protocol outlines a general procedure for enhancing the (E)-selectivity of a Wittig reaction between a stabilized ylide and an aldehyde.
-
Preparation of the Ylide (Salt-Free Conditions):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic color of the ylide appears.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography to separate the (E)- and (Z)-isomers and remove the triphenylphosphine oxide byproduct.
-
Visualization of Reaction Pathways
Caption: Main Wittig pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What defines a "stabilized" Wittig reagent and how does this affect its reactivity?
A stabilized Wittig reagent, or ylide, is one where the carbanion is adjacent to an electron-withdrawing group (EWG) such as an ester (-CO₂R), ketone (-COR), or nitrile (-CN).[1] This EWG delocalizes the negative charge through resonance, making the ylide more stable and less reactive than non-stabilized ylides (which have alkyl or aryl groups).[1][2] This reduced reactivity means they are generally unreactive towards ketones, especially sterically hindered ones, but react well with more electrophilic aldehydes.[7][14]
Q2: Why is the removal of triphenylphosphine oxide often difficult, and what are the best methods for its removal?
Triphenylphosphine oxide (Ph₃P=O) is a common byproduct of the Wittig reaction and its removal can be challenging due to its physical properties. It is a high-boiling solid that can be soluble in a range of organic solvents, making purification by simple extraction or distillation difficult.[5]
-
Column Chromatography: This is a very common and generally effective method for separating the desired alkene from Ph₃P=O.[5]
-
Crystallization: If your product is a solid, recrystallization can be an effective purification technique, as Ph₃P=O may have different solubility properties.[5]
-
Precipitation: In some cases, Ph₃P=O can be precipitated from a nonpolar solvent like hexane or a mixture of hexane and diethyl ether, while the desired alkene remains in solution.[5]
-
Alternative Reagents: Using a phosphonate ester in a Horner-Wadsworth-Emmons reaction generates a water-soluble phosphate byproduct that is easily removed by an aqueous workup.[5]
Q3: Can stabilized ylides participate in Michael additions?
Yes, under certain conditions, a stabilized ylide can act as a nucleophile in a Michael (or conjugate) addition reaction.[15][16] If the reaction mixture contains an α,β-unsaturated carbonyl compound (a Michael acceptor), the ylide can add to the β-carbon instead of reacting with a simple aldehyde or ketone.[17][18] This is a potential side reaction to be aware of when designing a synthesis with multifunctional molecules.
Q4: What is an enol ether, and how can it form as a side product?
An enol ether can be formed as the main product when a Wittig reagent derived from an α-chloroether is used.[19] This specific type of Wittig reaction is a method for synthesizing aldehydes and ketones after hydrolysis of the enol ether. It is generally not a side reaction in standard Wittig reactions with stabilized ylides unless a specific α-alkoxy phosphonium salt is used.
References
-
Chegg. (2015, July 13). Solved Wittig reactions with alpha-chloroethers can be used. Chegg.com. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
-
Wikipedia. (2023, November 29). Wittig reaction. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. [Link]
-
Wikipedia. (2023, May 15). Wittig reagents. In Wikipedia. [Link]
-
ReactionFlash. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Rein, T., & Reiser, O. (2001). Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols. Organic letters, 3(22), 3591–3593. [Link]
-
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of organic chemistry, 72(14), 5244–5259. [Link]
-
Reddit. (2020, May 2). Question about understanding stabilized Ylides (Wittig reaction). r/chemhelp. [Link]
-
The Organic Chemist. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Chem-Station Int. Ed. [Link]
-
Shen, Y., & Yao, J. (2012). Use of Silver Carbonate in the Wittig Reaction. Organic letters, 14(17), 4462-4465. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
-
Wikipedia. (2023, December 1). Michael reaction. In Wikipedia. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
All about chemistry. (2024, December 29). Michael addition reaction #Michael #additionreaction [Video]. YouTube. [Link]
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- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
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- 10. Wittig Reaction [organic-chemistry.org]
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- 12. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 19. Solved Wittig reactions with alpha-chloroethers can be used | Chegg.com [chegg.com]
Effect of base on Wittig reaction with stabilized ylides
<Technical Support Center: The Wittig Reaction with Stabilized Ylides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the Wittig reaction, with a specific focus on the nuanced role of the base when employing stabilized ylides. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of this powerful olefination method. We will delve into the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for achieving your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What defines a "stabilized ylide" and how does this affect the choice of base?
A stabilized ylide is a phosphorus ylide where the carbanion is adjacent to an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile.[1][2] This delocalization of the negative charge through resonance makes the ylide less reactive and more stable compared to non-stabilized ylides (which have alkyl or aryl groups).[1][3]
The increased stability of the ylide means that the conjugate acid, the phosphonium salt, is more acidic.[4] Consequently, a weaker base is required for deprotonation to form the ylide.[5] Unlike non-stabilized ylides that necessitate strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), stabilized ylides can often be generated using milder bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even triethylamine (NEt₃).[3][6]
Q2: How does the choice of base impact the stereoselectivity (E/Z ratio) of the Wittig reaction with stabilized ylides?
The Wittig reaction with stabilized ylides predominantly yields the (E)-alkene (trans isomer).[3][6] This stereoselectivity is a result of the reaction being under thermodynamic control.[3][7] The initial steps of the reaction, including the formation of the oxaphosphetane intermediate, are reversible.[3][7] This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to form the (E)-alkene.[3]
The choice of a weaker base is crucial in maintaining this thermodynamic control. Stronger bases, particularly organolithium reagents, can lead to the formation of lithium salts as byproducts. These lithium salts can coordinate with the intermediates, altering the reaction pathway and potentially decreasing the (E)-selectivity.[6][8] Therefore, using bases like sodium or potassium alkoxides or carbonates is generally preferred for maximizing the yield of the (E)-isomer with stabilized ylides.
Q3: Can I use a strong base like n-BuLi with a stabilized ylide?
While it is possible to use a strong base like n-BuLi to deprotonate the phosphonium salt of a stabilized ylide, it is generally not recommended and can be counterproductive. The high basicity of n-BuLi is unnecessary, as weaker bases are sufficient.[5] More importantly, the presence of lithium ions can disrupt the desired thermodynamic equilibrium that leads to high (E)-selectivity.[8] This can result in a mixture of (E) and (Z)-isomers, complicating purification and reducing the overall yield of the desired product.
Q4: My reaction with a stabilized ylide is not proceeding to completion. Could the base be the issue?
If your Wittig reaction with a stabilized ylide is sluggish or incomplete, several factors related to the base could be at play:
-
Insufficient Basicity: While stabilized ylides require weaker bases, the chosen base must still be strong enough to deprotonate the phosphonium salt effectively. The pKa of the base's conjugate acid should be higher than the pKa of the phosphonium salt.
-
Poor Solubility: The base must be soluble in the reaction solvent to effectively deprotonate the phosphonium salt. If the base has poor solubility, the reaction may be slow or incomplete. Consider using a different base or a co-solvent to improve solubility.
-
Steric Hindrance: A very bulky base might have difficulty accessing the acidic proton on the phosphonium salt, leading to a slow reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low yield of the desired (E)-alkene.
-
Possible Cause: The reaction is not under complete thermodynamic control.
-
Troubleshooting Step:
-
Re-evaluate your base: If you are using a strong, lithium-containing base, switch to a weaker, non-lithium base such as sodium ethoxide, potassium carbonate, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6][9]
-
Increase the reaction temperature: Gently heating the reaction can help promote the equilibration of intermediates towards the more stable anti-oxaphosphetane, favoring the formation of the (E)-alkene.[10]
-
Increase reaction time: Allow the reaction to stir for a longer period to ensure it has reached thermodynamic equilibrium.
-
-
Issue 2: Formation of a significant amount of the (Z)-alkene.
-
Possible Cause: Kinetic control is competing with thermodynamic control.
-
Troubleshooting Step:
-
Avoid lithium-based reagents: As mentioned, lithium salts can interfere with the desired reaction pathway.[8] Ensure your reagents and glassware are free from lithium contaminants.
-
Solvent effects: The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents generally favor the formation of the (E)-alkene.
-
-
Issue 3: The stabilized ylide does not react with a ketone.
-
Possible Cause: Stabilized ylides are less reactive than their non-stabilized counterparts and may not react with less electrophilic carbonyls like ketones.[11][12]
-
Troubleshooting Step:
-
Consider the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions, which are more nucleophilic than stabilized phosphonium ylides.[13][14] The HWE reaction is often more effective for reacting with ketones and also highly favors the formation of (E)-alkenes.[13][15]
-
Increase reaction temperature: In some cases, higher temperatures can promote the reaction between a stabilized ylide and a ketone, but this may also lead to side reactions.
-
-
Experimental Protocol: A General Procedure for the Wittig Reaction with a Stabilized Ylide
This protocol provides a general guideline. Molar equivalents and reaction conditions may need to be optimized for your specific substrates.
Materials:
-
Phosphonium salt of the stabilized ylide
-
Aldehyde
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Base (e.g., Potassium Carbonate, Sodium Ethoxide)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
To a solution of the phosphonium salt (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.2 equivalents) portion-wise with stirring.
-
Stir the mixture at room temperature for 1-2 hours, or until the phosphonium salt has been fully converted to the ylide (this can often be monitored by TLC or the appearance of a characteristic color).
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). This may take several hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired (E)-alkene.
-
Data Presentation
| Base | Typical pKa of Conjugate Acid | Suitability for Stabilized Ylides | Expected Predominant Isomer |
| n-Butyllithium | ~50 | Not Recommended | (E) with potential (Z) |
| Sodium Hydride | ~36 | Suitable | (E) |
| Sodium Ethoxide | ~16 | Highly Suitable | (E) |
| Potassium Carbonate | ~10.3 | Highly Suitable | (E) |
| Triethylamine | ~10.8 | Suitable for acidic ylides | (E) |
Visualizations
Diagram 1: Wittig Reaction Mechanism with Stabilized Ylides
Caption: Mechanism of the Wittig reaction with stabilized ylides.
Diagram 2: Troubleshooting Flowchart for Low (E)-Selectivity
Caption: Troubleshooting guide for improving (E)-selectivity.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
OChemTutor. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]
-
Aggarwal, V. K., Harvey, J. N., & Richardson, J. (2005). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions. Journal of the American Chemical Society, 127(39), 13468–13469. [Link]
-
LibreTexts Chemistry. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Cintas, P., & Luche, J. L. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1833. [Link]
-
Lakna. (2019, December 17). Difference Between Wittig and Wittig Horner Reaction. Pediaa.Com. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Blasdel, L. K., & Hsiao, Y. (2012). Use of Silver Carbonate in the Wittig Reaction. Organic letters, 14(7), 1732–1735. [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
Reddit. (2020, May 2). Question about understanding stabilized Ylides (Wittig reaction). r/chemhelp. Retrieved from [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis. Chemistry (Weinheim an der Bergstrasse, Germany), 22(27), 9140–9154. [Link]
-
The Organic Chemistry Tutor. (n.d.). The Wittig Reaction. Retrieved from [Link]
- Matt, C., Balestri, L. J. I., Skillinghaug, B., & Odell, L. R. (2025). Synthesis of Phosphonium Ylides. In Comprehensive Organic Synthesis (pp. 601-648). Elsevier.
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]
-
Weigand, J. J., & Ragogna, P. J. (2021). Ylide-Substituted Phosphines with a Cyclic Ylide-Backbone: Angle Dependence of the Donor Strength. Organometallics, 40(16), 2736–2745. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the OH Bond Across the P═C Bond. Chemistry – A European Journal, 22(27), 9140-9154. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. total-synthesis.com [total-synthesis.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. differencebetween.com [differencebetween.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
Purification of Methyl 2-(triphenylphosphoranylidene)acetate before use
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Purification of Methyl 2-(triphenylphosphoranylidene)acetate (CAS: 2605-67-6)
Diagnostic Assessment: Do You Need to Purify?
Before initiating purification, assess the quality of your reagent.[1][2] Commercial Methyl 2-(triphenylphosphoranylidene)acetate (also known as the Wittig ester ylide) is a stabilized ylide.[1][2][3][4] While robust, it degrades into Triphenylphosphine oxide (TPPO) and sticky polymeric species upon prolonged storage or moisture exposure.[1][2][3][4]
Quick Diagnostic Table
| Diagnostic Parameter | High Purity Specification | Signs of Degradation |
| Appearance | White to off-white crystalline powder | Yellow/orange discoloration or "oily" clumps.[1][2][3][4] |
| Melting Point | 168 – 172 °C (Sharp range) | Broad range (<163 °C) indicates TPPO or solvent contamination. |
| Single peak at ~16–18 ppm | Secondary peak at ~29 ppm (TPPO) or ~20–22 ppm (Phosphonium salt).[2][3] | |
| Solubility | Soluble in DCM, CHCl | Insoluble particulates in DCM suggest inorganic salts or hydrolyzed polymer.[1][2][3][4] |
Purification Protocols
The primary impurity is Triphenylphosphine oxide (TPPO), which is notoriously difficult to remove after a reaction but can be separated from the reagent before use via exploiting lattice energy differences during crystallization.[2]
Protocol A: The "Gold Standard" Recrystallization (Ethyl Acetate / Hexane)
Best for: General purification of aged reagents (90-95% purity) to >98% purity.[2][4]
Principle: The stabilized ylide forms a distinct crystal lattice that is less soluble in non-polar solvents than the amorphous/microcrystalline TPPO impurity when cooled slowly.[1]
Reagents:
Step-by-Step Workflow:
-
Dissolution:
-
Place the crude ylide (e.g., 10 g) in an Erlenmeyer flask.
-
Add the minimum amount of hot EtOAc (approx. 60–70 °C) required to dissolve the solid.[1][2] Swirl constantly.
-
Note: If insoluble white specks remain after 10 minutes, filter the hot solution through a glass frit or cotton plug (these are likely inorganic salts).[1][2]
-
-
Precipitation Initiation:
-
Crystallization:
-
Remove from heat.[1][2][3][4] Cover the flask loosely with foil/parafilm (poke holes).[1][2][3][4]
-
Allow to cool to room temperature undisturbed for 2–3 hours.
-
Critical: Do not place directly in ice; rapid cooling traps TPPO in the crystal lattice.[1][2][3]
-
Once room temp is reached, move to a 4 °C fridge for 12 hours to maximize yield.
-
-
Collection:
Protocol B: The Acid-Base "Reset" (For Highly Degraded Samples)
Best for: Samples that are oily or <80% purity.[1][2][3][4] This converts the ylide to its salt to wash away organics, then regenerates it.
Warning: This method is more labor-intensive and risks hydrolysis of the ester if pH is not controlled.[1]
-
Salt Formation: Dissolve crude material in Toluene.[1][2][3][4] Add dilute HBr (or HCl).[1][2][3][4] The phosphonium salt will precipitate; TPPO remains in Toluene.[1][2][3][4]
-
Filtration: Collect the white salt solid. Discard the Toluene filtrate.[1][2][3][4]
-
Regeneration: Dissolve the salt in minimal water.[1][2][3][4] Add 2M NaOH dropwise until pH ~8-9. The ylide will precipitate as a white solid.[1][2][3]
-
Extraction: Extract immediately with DCM, dry over MgSO
, and evaporate.
Technical Support Visualization
Decision Matrix: Purification Strategy
Caption: Workflow for assessing reagent quality and selecting the appropriate purification pathway.
Troubleshooting & FAQs
Q: My crystals are "oiling out" instead of forming plates. Why?
-
Cause: The solution was too concentrated or cooled too rapidly.[1][2][3][4] Stabilized ylides can form supersaturated oils.[1][2][3][4]
-
Fix: Re-heat the mixture until clear. Add a small amount of pure EtOAc (solvent) to slightly dilute.[1][2][3][4] Scratch the inner wall of the flask with a glass rod to induce nucleation, or add a "seed crystal" if available.[1] Allow to cool very slowly (wrap flask in a towel).
Q: Can I use Ethanol or Methanol for recrystallization?
-
Risk: While the ylide is soluble in alcohols, TPPO is also highly soluble in methanol.[1][2] This makes separation difficult. Furthermore, prolonged heating in alcohols can lead to transesterification (swapping the methyl ester for an ethyl/methyl group from the solvent).[2] Stick to aprotic solvents like EtOAc/Hexane.[1][2][3][4]
Q: The Melting Point is sharp, but the color is slightly yellow. Can I use it?
-
Verdict: Yes. The yellow color often comes from trace amounts of highly conjugated impurities that have high extinction coefficients.[1][3] If the MP is >165°C and
P NMR shows >95% ylide, the trace color will likely not affect the stoichiometry of your Wittig reaction significantly.
Q: How do I store the purified reagent?
-
Protocol: Store in an amber vial under Argon or Nitrogen at 2–8 °C. While "stabilized," it is still sensitive to atmospheric moisture which hydrolyzes the ester over months.[1][2]
References
-
ChemicalBook. (2025).[1][2][3][4] Methyl (triphenylphosphoranylidene)acetate Properties and Melting Point Data. Retrieved from [2][3][4]
-
Sigma-Aldrich. (2025).[1][2][3][4] Methyl (triphenylphosphoranylidene)acetate Product Specification & COA. Retrieved from [1][2][3][4]
-
Organic Syntheses. (2007).[1][2][3][4] Synthesis of Ethyl 5-(tert-Butyl)-2-Phenyl-1-Tosyl-3-Pyrroline-3-Carboxylate (Referencing Ylide Prep). Org. Synth. 2007, 84, 167-176.[1][2][3][4] Retrieved from [2][3][4]
-
BenchChem. (2025).[1][2][3][4][5] Technical Support: Purification of Products from Methyl 4-Boronobenzoate Reactions (General Recrystallization Solvents). Retrieved from [2][3][4]
-
Royal Society of Chemistry. (2026).[1][2][3][4][6] 31P NMR chemical shift of phosphine oxides and ylides. Phys. Chem. Chem. Phys.[1][2][3][4][6] Retrieved from [2][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triphenylcarbethoxymethylenephosphorane - Wikipedia [en.wikipedia.org]
- 3. Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | C21H19O2P | CID 17453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Purity Assessment of Methyl 2-(triphenylphosphoranylidene)acetate by HPLC: A Comparative Guide
Executive Summary
Methyl 2-(triphenylphosphoranylidene)acetate (CAS: 2605-67-6) is a stabilized Wittig reagent critical for the synthesis of
This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol for purity assessment, objectively comparing its performance against the "Gold Standard" of Quantitative NMR (qNMR) . While qNMR offers absolute quantification without reference standards, the proposed HPLC method demonstrates superior sensitivity for trace impurity profiling, essential for pharmaceutical-grade applications.
Part 1: The Analytical Challenge
The analysis of phosphorus ylides presents unique chromatographic hurdles:
-
Hydrolytic Instability: While "stabilized" by the ester group, the ylide functionality (
) is susceptible to hydrolysis, generating TPPO.[3] The analytical method must not induce degradation during the run.[1] -
Polarity Extremes: The sample matrix contains the moderately polar ylide, the highly polar oxide (TPPO), and the non-polar starting material (TPP).[3] Isocratic methods often fail to resolve all three within a reasonable runtime.[2][1]
-
Detection Specificity: The phenyl groups provide strong UV absorption (
), but response factors differ significantly between the ylide and its oxide, making "Area %" integration inaccurate without calibration.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Comparative Analysis: HPLC vs. qNMR
The following decision matrix illustrates when to deploy the proposed HPLC method versus qNMR.
Figure 1: Analytical Decision Matrix selecting between HPLC and qNMR based on data requirements.
Performance Metrics Comparison
| Feature | Proposed RP-HPLC Method | qNMR ( | Verdict |
| Primary Output | Impurity Profile (TPPO, TPP, Unknowns) | Absolute Purity (Weight %) | HPLC for QC; NMR for Assay. |
| Limit of Detection (LOD) | High (ppm range) | Moderate (~0.1 - 0.5%) | HPLC is superior for trace analysis.[1][3] |
| Reference Standard | Required for all analytes.[2][1][3] | Not required (Internal Standard used). | NMR is superior for initial characterization.[2][1][3] |
| Throughput | 15-20 min/sample (Automated).[2][1] | 5-10 min/sample (Manual interpretation). | HPLC scales better for batch testing.[2][1] |
| Selectivity | High (Separates isomers/degradants).[2][1] | High (Distinct chemical shifts).[2][1][3][4] | Tie , dependent on matrix complexity.[2][1] |
Part 2: Validated Experimental Protocol (RP-HPLC)
This protocol utilizes a gradient elution on a C18 column to resolve the ylide from its degradation products.[1]
Reagents & Materials
-
Analyte: Methyl 2-(triphenylphosphoranylidene)acetate (Store at 2-8°C, under inert gas).[2][1]
-
Standards: Triphenylphosphine oxide (TPPO), Triphenylphosphine (TPP).[2][1][3]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).[2]
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (
) or equivalent.[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Rationale: A robust C18 phase provides sufficient retention for the ylide while minimizing silanol interactions that cause peak tailing for phosphorus compounds.[1]
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (
).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Column Temp: 30°C.
-
Injection Volume: 5-10
.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Gradient Program
The gradient is designed to elute the polar TPPO early, the ylide mid-run, and the non-polar TPP late.[3]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic for TPPO resolution |
| 12.0 | 95 | Gradient ramp for Ylide & TPP |
| 15.0 | 95 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
Sample Preparation
-
Stock Solution: Prepare 1.0 mg/mL of sample in Diluent.
-
Stability Warning: Analyze within 4 hours of preparation. Ylides can hydrolyze in aqueous diluents over time.[2][1][3] For longer stability, use pure Acetonitrile as the diluent, though peak shape may suffer slightly.
Part 3: Data Analysis & Interpretation[1]
System Suitability Criteria
To ensure the trustworthiness of the data, the system must meet these specifications before batch analysis:
-
Resolution (
): between TPPO and Methyl 2-(triphenylphosphoranylidene)acetate. -
Tailing Factor (
):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> for the main ylide peak (Phosphorus compounds often tail; 0.1% mitigates this).[1][3] -
Precision: RSD
for 5 replicate injections.
Retention Time Profile (Typical)
-
Triphenylphosphine Oxide (TPPO): ~3.5 - 4.5 min (Elutes first due to high polarity).[2][1][3]
-
Methyl 2-(triphenylphosphoranylidene)acetate (Ylide): ~8.0 - 9.0 min.[2][1][3]
-
Triphenylphosphine (TPP): ~13.0 - 14.0 min (Elutes last).[2][1][3]
Calculation
Purity is best calculated using the External Standard Method to account for different extinction coefficients (
Where:
- = Peak Area
-
= Concentration (mg/mL)[7][8]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
= Purity of Reference Standardngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Degradation Pathway Visualization
Understanding the origin of impurities is crucial for process control.[1]
Figure 2: Degradation pathways leading to the formation of Triphenylphosphine Oxide (TPPO).[2]
References
-
Isler, O., et al. (1957).[2][1] Physical properties and UV spectra of Wittig Reagents. Helvetica Chimica Acta, 40, 1242.[1] [2]
-
SIELC Technologies. (n.d.).[2][1] Separation of Acetic acid, (triphenylphosphoranylidene)-, methyl ester on Newcrom R1 HPLC column. Retrieved from sielc.com.[2][1]
-
Almac Group. (2023).[2][1] qNMR vs HPLC: A Comparison for Pharmaceutical Analysis.
-
National Institutes of Health (NIH). (2017).[2][1][3] Removal of Triphenylphosphine Oxide by Precipitation. J. Org.[2][1][9][10] Chem. [2][1]
-
Sigma-Aldrich. (2024).[2][1][3] Product Specification: Methyl (triphenylphosphoranylidene)acetate.
Sources
- 1. Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | C21H19O2P | CID 17453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (triphenylphosphoranylidene)acetate | 2605-67-6 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. aapco.org [aapco.org]
- 5. researchgate.net [researchgate.net]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Workup [chem.rochester.edu]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Computational Elucidation of the Wittig Reaction Transition State: A Comparative Guide
Executive Summary & Context
The mechanism of the Wittig reaction has been a subject of intense debate for over 60 years. The central controversy lies in the nature of the transition state (TS): does the reaction proceed via a concerted [2+2] cycloaddition to form an oxaphosphetane (OPA), or through a stepwise ionic pathway involving a betaine intermediate?
For modern drug development—where stereocontrol is paramount—understanding this mechanism is not merely academic. It dictates the choice of ylide, solvent, and temperature to maximize E- or Z-selectivity.
This guide objectively compares computational methodologies for modeling the Wittig TS. We analyze why legacy functionals (like B3LYP) often fail to predict stereoselectivity accurately and why dispersion-corrected functionals (like M06-2X) combined with specific solvation models have become the industry standard.
Mechanistic Landscape: The Core Debate
Before selecting a computational method, one must understand the geometric distinctness of the competing pathways.
The Pathways[1][2]
-
Concerted (Vedejs/Aggarwal Model): A four-center asynchronous cycloaddition.
-
Z-Selective (Unstabilized Ylides): Proceeds via a puckered TS to minimize steric clash between P-substituents and the aldehyde chain.
-
E-Selective (Stabilized Ylides): Proceeds via a planar TS, driven by dipole-dipole alignment.
-
-
Stepwise (Schlosser/Betaine Model): C-C bond formation occurs first, creating a zwitterionic betaine, followed by ring closure.
Current Consensus: High-level DFT and Kinetic Isotope Effect (KIE) studies strongly support the concerted [2+2] mechanism under salt-free conditions. However, the potential energy surface is extremely flat, meaning "betaine-like" regions exist, and computational artifacts can erroneously stabilize them.
Diagram: Reaction Coordinate & Geometry
Caption: Bifurcated reaction pathway showing the geometric divergence (Puckered vs. Planar) dictating stereoselectivity.
Comparative Analysis of Computational Methods
The challenge in modeling the Wittig reaction is the heavy reliance on non-covalent interactions (NCIs) . The steric bulk of the triphenylphosphine group and the dipole interactions in stabilized ylides require a method that accurately handles dispersion and long-range corrections.
Method A: B3LYP (The Legacy Standard)
-
Description: Hybrid GGA functional (B3LYP/6-31G*).
-
Performance: Historically significant but quantitatively flawed for this specific reaction.[1]
-
Flaw: B3LYP lacks dispersion corrections. It systematically underestimates the steric repulsion between the phenyl rings and the aldehyde. Consequently, it often artificially stabilizes the "stepwise" betaine pathway or fails to distinguish the subtle energy difference (
) between cis and trans TSs. -
Verdict: Not Recommended for quantitative stereoselectivity prediction.
Method B: M06-2X (The Modern Workhorse)
-
Description: Global hybrid meta-GGA with double the amount of non-local exchange (54%).
-
Performance: Excellent for main-group thermochemistry and kinetics.
-
Advantage: specifically parameterized for non-covalent interactions. It accurately predicts the "puckered" geometry for unstabilized ylides by correctly penalizing steric crowding. It aligns well with experimental KIE data derived by Singleton.[2]
-
Verdict: Highly Recommended for routine industrial screening.
Method C: wB97X-D / CCSD(T) (The Benchmark)
-
Description: Range-separated hybrid with atom-pairwise dispersion correction (wB97X-D) or Coupled Cluster (CCSD(T)).
-
Performance: wB97X-D offers similar accuracy to M06-2X but with better long-range behavior. CCSD(T) is used only for single-point energy corrections on small model systems to validate DFT results.
-
Verdict: Gold Standard for publication-quality mechanistic proofs.
Data Summary: Accuracy Comparison
| Metric | B3LYP/6-31G* | M06-2X/Def2-TZVP | Experimental Validation |
| Mechanism Prediction | Often predicts Stepwise (Betaine) | Correctly predicts Concerted (OPA) | Concerted (via KIE) |
| Barrier Height ( | Underestimated by 3-5 kcal/mol | Accurate within ~1 kcal/mol | ~15-18 kcal/mol |
| Dispersion Handling | Poor | Excellent | N/A |
| Stereoselectivity ( | Unreliable for subtle cases | High correlation with exp. ratios | High Sensitivity |
Validated Computational Protocol
To replicate the high-accuracy results found in literature (e.g., Aggarwal & Harvey, JACS 2006), follow this self-validating workflow.
Phase 1: Conformational Hunting
The reactants (ylides) are flexible. You must locate the global minimum before locating the TS.
-
Generate Conformers: Use a force field (MMFF94) to generate rotamers of the ylide and aldehyde.
-
Pre-optimization: Optimize top 10 conformers at B3LYP/6-31G(d) (cheap) to filter geometry.
Phase 2: Transition State Optimization (The Critical Step)
Use M06-2X with a triple-zeta basis set (e.g., Def2-TZVP or 6-311+G(d,p) ). Polarization functions on Hydrogen (p) are necessary due to the importance of C-H...O interactions in the TS.
-
Software: Gaussian 16/09 or ORCA.
-
Solvation: IEFPCM or SMD model (Solvent = THF). Note: THF is critical as it stabilizes the polar TS.
-
Key Command (Gaussian Example): #p opt=(ts,calcfc,noeigentest) freq m062x/def2tzvp scrf=(smd,solvent=tetrahydrofuran)
Phase 3: Validation (The "Trust" Anchor)
A TS calculation is worthless without validation.
-
Frequency Check: Ensure exactly one imaginary frequency.
-
cis-TS (Puckered): typically ~300-400
cm . -
trans-TS (Planar): typically ~100-200
cm .
-
-
IRC (Intrinsic Reaction Coordinate): You MUST run an IRC calculation.
-
Forward direction
Oxaphosphetane (OPA). -
Reverse direction
Separated Reactants (or a van der Waals complex). -
Failure Mode: If the IRC falls into a "Betaine" well, check your solvation model. In gas phase, betaines are artifacts; in polar solvent, they may be shallow minima but usually collapse to OPA.
-
Diagram: In Silico Workflow
Caption: Step-by-step computational workflow for validating Wittig TS structures.
Experimental Grounding & Causality
Why do we trust the M06-2X concerted mechanism?
Kinetic Isotope Effects (KIE)
Singleton et al. measured
-
Observation: Significant KIEs were found at both the C(ylide) and C(carbonyl) atoms simultaneously.
-
Interpretation: This implies simultaneous changes in hybridization at both centers, consistent with a concerted cycloaddition .
-
Computational Match: M06-2X predicted KIE values match the experimental values significantly better than B3LYP, which overemphasizes the asynchronicity.
Stereochemical Crossover
Vedejs demonstrated that for non-stabilized ylides, OPA formation is irreversible.
-
Experiment: If you generate the betaine independently (via deprotonation of
-hydroxyphosphonium salts), it decomposes to alkene with a different stereochemical ratio than the Wittig reaction.
References
-
Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006).[5][6][7] Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society.[5][6][7][8]
-
Chen, Z., Nieves-Quinones, Y., Waas, J. R., & Singleton, D. A. (2014). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction.[9] Betaines as Bypassed Intermediates.[1][4][5] Journal of the American Chemical Society.[5][6][7][8]
-
Vedejs, E., & Marth, C. F. (1988).[5] Mechanism of the Wittig reaction: the role of substituents at phosphorus.[7][8][10] Journal of the American Chemical Society.[5][6][7][8]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism.[5] Chemical Society Reviews.
Sources
- 1. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural abundance kinetic isotope effects: expt. vs theory. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. comporgchem.com [comporgchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas hydrates model for the mechanistic investigation of the Wittig reaction “on water” - RSC Advances (RSC Publishing) DOI:10.1039/C5RA25747F [pubs.rsc.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. comporgchem.com [comporgchem.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
